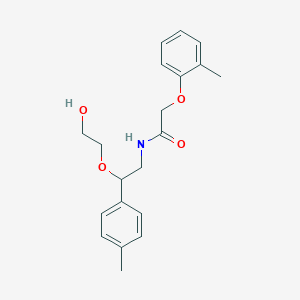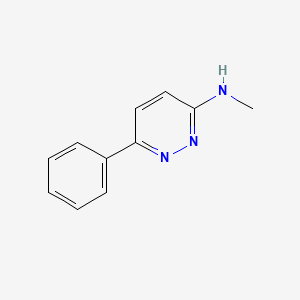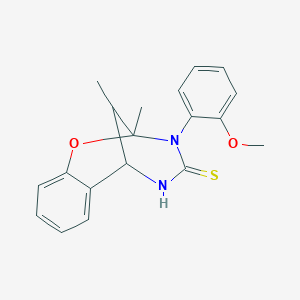
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-(o-tolyloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(2-hydroxyethoxy)-2-(p-tolyl)ethyl)-2-(o-tolyloxy)acetamide, commonly known as O-Desmethylvenlafaxine (ODV), is a chemical compound that belongs to the class of antidepressants. ODV is a metabolite of venlafaxine, which is a commonly prescribed antidepressant drug. ODV has been extensively studied for its potential therapeutic applications in treating depression and anxiety disorders.
Scientific Research Applications
1. Antimalarial Drug Synthesis N-(2-Hydroxyphenyl)acetamide, a derivative closely related to the compound , plays a crucial role in the natural synthesis of antimalarial drugs. Chemoselective monoacetylation processes have been developed using enzymes as catalysts, illustrating the compound's importance in developing pharmaceuticals to combat malaria (Magadum & Yadav, 2018).
2. Anticancer Drug Development Derivatives of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been synthesized and shown to exhibit anticancer properties. These derivatives, through molecular docking analysis, target specific receptors, indicating their potential in cancer treatment strategies (Sharma et al., 2018).
3. Biomedical Applications of Poly(2-oxazoline)s Poly(2-alkyl/aryl-2-oxazoline)s (PAOx), which can be synthesized using related chemical structures, are gaining attention in biomedical applications due to their biocompatibility and 'stealth' behavior. These polymers are increasingly used as alternatives to poly(ethylene glycol) in various biomedical contexts, including drug delivery systems (Lava, Verbraeken, & Hoogenboom, 2015).
4. Development of Functional Polymers The synthesis of N-(2-aminophenyl)-2-(5-methyl-1H-pyrazol-3-yl) acetamide and similar compounds leads to the development of novel coordination complexes. These complexes exhibit significant antioxidant activity, indicating their potential in creating functional polymers with biomedical applications (Chkirate et al., 2019).
5. Pesticide Development Derivatives of N-(hydroxyalkyl)-4-chlorophenoxyacetamide, which share a similar chemical backbone, have been characterized for potential use as pesticides. These compounds' structures have been elucidated using techniques like X-ray powder diffraction, highlighting their possible application in agriculture (Olszewska, Tarasiuk, & Pikus, 2009).
properties
IUPAC Name |
N-[2-(2-hydroxyethoxy)-2-(4-methylphenyl)ethyl]-2-(2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25NO4/c1-15-7-9-17(10-8-15)19(24-12-11-22)13-21-20(23)14-25-18-6-4-3-5-16(18)2/h3-10,19,22H,11-14H2,1-2H3,(H,21,23) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXUIQNBTDCTSGT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(CNC(=O)COC2=CC=CC=C2C)OCCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-ethoxy-1-(3-fluorophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2409186.png)
![N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B2409189.png)




![1-Methyl-5-prop-2-ynylpyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2409197.png)

![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2409202.png)
![2-(2-Chlorobenzyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2409203.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B2409204.png)
![methyl 3-[(2-oxo-1,2-dihydro-3H-indol-3-yliden)methyl]-1H-indole-2-carboxylate](/img/structure/B2409206.png)

![N-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]benzenesulfonamide](/img/structure/B2409208.png)